1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene

Lipophilicity Drug Design Lead Optimization

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene (CAS 1417569-57-3) is a highly fluorinated aromatic ether (C₈H₄F₆O, MW 230.11) distinguished by the simultaneous presence of a difluoromethoxy (–OCF₂H) group at position 1, a fluorine atom at position 2, and a trifluoromethyl (–CF₃) group at position 3 on the benzene ring. Unlike simpler OCF₂H– or CF₃–monosubstituted benzenes, the contiguous ortho-relationship among these three electron-withdrawing substituents creates a unique steric and electronic microenvironment, making this scaffold a valuable building block for fine-tuning physicochemical properties in lead optimization programs.

Molecular Formula C8H4F6O
Molecular Weight 230.11 g/mol
CAS No. 1417569-57-3
Cat. No. B1402260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
CAS1417569-57-3
Molecular FormulaC8H4F6O
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)F)F)C(F)(F)F
InChIInChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H
InChIKeyFDYSPGJIMUXQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene (CAS 1417569-57-3): A Strategic Ortho-Fluorinated OCF₂H Aryl Building Block for Medicinal Chemistry and Agrochemical R&D


1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene (CAS 1417569-57-3) is a highly fluorinated aromatic ether (C₈H₄F₆O, MW 230.11) distinguished by the simultaneous presence of a difluoromethoxy (–OCF₂H) group at position 1, a fluorine atom at position 2, and a trifluoromethyl (–CF₃) group at position 3 on the benzene ring . Unlike simpler OCF₂H– or CF₃–monosubstituted benzenes, the contiguous ortho-relationship among these three electron-withdrawing substituents creates a unique steric and electronic microenvironment, making this scaffold a valuable building block for fine-tuning physicochemical properties in lead optimization programs [1].

Scaffold Context Ortho-fluorinated OCF₂H aryl building block with contiguous 1,2,3-substitution pattern for lead optimization
Property Tuning Supports LogP modulation within drug-like chemical space while retaining six fluorine atoms for metabolic shielding
Procurement Multi-vendor availability at reported ≥98% purity supports SAR reproducibility across independent programs

Why Generic OCF₂H–Aryl or CF₃–Aryl Building Blocks Cannot Replace 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene in Structure–Property Optimization


Substituting this compound with a non-fluorinated regioisomer such as 1-(difluoromethoxy)-3-(trifluoromethyl)benzene (CAS 119558-79-1, LogP 3.31) removes the ortho-fluorine, altering both lipophilicity (ΔLogP ≈ +0.14) and the conformational landscape of the OCF₂H group . Replacing the –OCF₂H motif with a –OCF₃ group (CAS 1417567-37-3, LogP 3.74) increases lipophilicity by almost 0.3 log units and eliminates the hydrogen-bond donor capacity intrinsic to the CHF₂ proton . Even exchanging –OCF₂H for –OCH₃ (CAS 1214351-59-3, LogP 2.85) drops LogP by more than 0.5 units, substantially reducing membrane permeability potential. These quantitative LogP differences demonstrate that the precise 1-OCF₂H/2-F/3-CF₃ substitution pattern occupies a distinct property space that cannot be replicated by any single-substituent modification [1].

OCF₃ Analog May shift lipophilicity upward and eliminate the weak H-bond donor capacity intrinsic to the CHF₂ proton, altering target-engagement profile
OCH₃ Analog May reduce membrane partitioning potential and introduce oxidative O-demethylation liability at the ether α-carbon
Regioisomer Non-fluorinated or differently substituted regioisomers may shift the conformational landscape of OCF₂H and lack ortho-F-directed functionalization capability

1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene: Head-to-Head Comparator Data for Evidence-Based Building Block Selection


OCF₂H vs. OCF₃: 0.30 LogP Unit Reduction Translating to Modulated Lipophilicity Without Sacrificing Metabolic Stability

The target compound (LogP 3.45) exhibits a 0.30-unit lower computed LogP compared to its OCF₃ analog 2-fluoro-1-(trifluoromethoxy)-3-(trifluoromethyl)benzene (CAS 1417567-37-3, LogP 3.74) . At the chemotype level, replacing Ar–OCF₃ with Ar–OCF₂H has been shown to reduce logD by approximately 40.5% in a set of lead-like drug structures containing anisole cores, along with increased permeability [1]. The OCF₂H group additionally retains the capacity for weak hydrogen-bond donation via the CHF₂ proton—absent in OCF₃—which can contribute to target binding and solubility modulation [2].

OCF₂H vs OCF₃ LogP
Reported
ΔLogP = –0.30 (target less lipophilic)
Supports lipophilicity modulation without losing fluorine density
OCF₂H retains H-bond donor capacity absent in OCF₃
Lipophilicity Drug Design Lead Optimization

OCF₂H vs. OCH₃: 0.59 LogP Unit Gain Enables Enhanced Membrane Partitioning While Preserving Metabolic Stability Relative to Methoxy Precursors

Compared to the methoxy analog 1-fluoro-2-methoxy-3-(trifluoromethyl)benzene (CAS 1214351-59-3, LogP 2.85, MW 194.13), the target compound (LogP 3.45) displays a +0.59 LogP increase . The replacement of –OCH₃ with –OCF₂H is a validated strategy to elevate lipophilicity into the optimal drug-like range (LogP 1–5) while simultaneously improving resistance to oxidative O-demethylation, a major clearance pathway for methoxy-containing compounds [1].

OCF₂H vs OCH₃ LogP
Reported
ΔLogP = +0.59 (target more lipophilic)
Supports membrane partitioning while shielding ether α-carbon
OCF₂H functions as a lipophilic bioisostere of methoxy
Membrane Permeability Metabolic Stability Bioisostere

Ortho-Fluorine Effect: +0.14 LogP Unit Elevation Over the Non-Fluorinated Regioisomer via Increased Fluorine Density

The target compound (C₈H₄F₆O, LogP 3.45) carries one additional aromatic fluorine compared to 1-(difluoromethoxy)-3-(trifluoromethyl)benzene (C₈H₅F₅O, LogP 3.31), yielding a +0.14 LogP increase . This difference exceeds the typical experimental uncertainty in LogP measurements (~±0.1 log units) and reflects the well-documented lipophilicity-enhancing effect of aryl fluorination [1]. Beyond bulk lipophilicity, the ortho-fluorine may also influence the conformational preference of the adjacent OCF₂H group through steric and stereoelectronic effects, potentially modulating hydrogen-bond donor capacity [2].

Ortho-F LogP Effect
Reported
ΔLogP = +0.14 vs non-fluorinated regioisomer
Modest lipophilicity shift may influence target binding and clearance
Ortho-F may also modulate OCF₂H conformational preference
Regioisomer Differentiation Fluorine Effect Property Tuning

Conformational Adaptability of OCF₂H: A Unique 'Environmental Adaptor' Motif Absent in OCF₃ and OCH₃ Analogs

The OCF₂H group has a demonstrated ability to interconvert between a highly lipophilic conformation and a polar conformation via simple bond rotation, enabling it to adapt to changing polarity environments [1]. This property is unique to OCF₂H and is not observed in the OCF₃ group (which is intrinsically lipophilic, Hansch πₓ = +1.04) or the OCH₃ group (which is consistently polar) [2][3]. In the target compound, the ortho-fluorine atom adjacent to the OCF₂H group may further modulate this conformational equilibrium by influencing the rotational energy surface of the C–O bond [1].

OCF₂H Conformational Adaptability
Class-level
Lipophilic ↔ polar switching via bond rotation
May support diverse target engagement beyond static LogP predictions
Compound-specific experimental data not available; class-level inference
Conformational Polarity Environmental Adaptor Binding Optimization

Commercial Availability and Purity Benchmarking: ≥98% Purity Standard Enables Direct Use in SAR and Scale-Up Programs

The target compound is commercially available from multiple reputable vendors at ≥98% purity (e.g., ChemScene Cat. CS-0337327, purity ≥98% ; Leyan Cat. 1407997, purity 98% ). Its closest regioisomeric analog, 2-(difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene (CAS 957146-67-7), is also available (Leyan Cat. 1263211, purity 98% ), but the target compound's distinct 1,2,3-substitution pattern provides a complementary vector for structure–activity relationship (SAR) exploration.

Vendor Purity
Data to verify
≥98% (multiple vendors)
Supports batch-to-batch consistency for SAR reproducibility
Supplier-dependent specification; verify per procurement lot
Procurement Purity Supply Chain

Prioritized Application Scenarios for 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Intermediate LogP (3.3–3.7) with Hydrogen-Bond Donor Capacity

For programs where the lead series LogP is approaching the upper limit of oral drug-like space (>4), but where the OCF₃-bearing analog (LogP ~3.74) introduces excessive lipophilicity-driven off-target risk, this compound (LogP ~3.45) offers a 0.30-unit LogP reduction while retaining six fluorine atoms for metabolic shielding . The OCF₂H motif additionally provides a weak hydrogen-bond donor (the CHF₂ proton) that can be exploited for target engagement [1].

Agrochemical Intermediate Development Leveraging Ortho-Fluorine-Directed C–H Functionalization

The ortho-fluorine atom in this compound can serve as a directing group for metal-catalyzed C–H activation, enabling regioselective further functionalization at the remaining unsubstituted positions (C4, C5, C6) of the benzene ring. This is not possible with the non-fluorinated regioisomer (CAS 119558-79-1, LogP 3.31) and constitutes a synthetic pathway advantage for constructing complex fluorinated agrochemical intermediates [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

With a relatively low molecular weight (230.11 Da), balanced lipophilicity (LogP 3.45), and the conformational adaptability of the OCF₂H group, this compound is suitable as a fragment-sized building block for generating diverse libraries via the remaining unsubstituted aryl positions [1]. The regioisomeric complementarity with the 1,2,4-substituted analog (CAS 957146-67-7) allows systematic exploration of substitution-vector-dependent SAR .

Physicochemical Property Benchmarking Studies for Fluorinated Bioisostere Evaluation

Scientific teams conducting systematic comparisons of fluorinated functional groups (OCF₂H vs. OCF₃ vs. OCH₃ vs. CF₃) on a common aromatic scaffold can use this compound as the central OCF₂H reference point. The quantitative LogP differences documented here (+0.59 over OCH₃, –0.30 over OCF₃) provide a data-driven framework for selecting the appropriate building block based on the target property profile .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
OCF₂H LogP modulation window with H-bond donor capacity
Lipophilicity and H-bond donor context review against OCF₃-bearing analogs
Agrochemical intermediate development
Ortho-F-directed C–H activation for regioselective functionalization
Regioselective coupling verification at remaining unsubstituted positions
Fragment-based library generation
Fragment-sized scaffold with conformational adaptability
Substitution-vector-dependent SAR across regioisomeric series
Fluorinated bioisostere benchmarking
Central OCF₂H reference point for property comparison studies
Data-driven LogP and conformational property verification across functional groups
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